molecular formula C15H24N2O4S B5218972 4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid

4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid

Cat. No. B5218972
M. Wt: 328.4 g/mol
InChI Key: ZLGWGYVHTJHKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical research. The compound is commonly referred to as AMOT-130 and is synthesized using a specific method that involves several steps.

Mechanism of Action

AMOT-130 inhibits the activity of acetyl-CoA carboxylase by binding to the biotin carboxylase domain of the enzyme. This binding prevents the enzyme from carrying out its function, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects:
The inhibition of acetyl-CoA carboxylase by AMOT-130 has various biochemical and physiological effects. The compound has been shown to decrease the production of lipids and triglycerides, leading to a decrease in body weight and improved insulin sensitivity. Additionally, AMOT-130 has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

AMOT-130 has several advantages for use in lab experiments. The compound is highly specific in its inhibition of acetyl-CoA carboxylase, which allows for precise control of the biochemical pathway being studied. Additionally, AMOT-130 has low toxicity, making it safe for use in cell culture and animal studies. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of AMOT-130 in scientific research. One potential application is in the treatment of metabolic disorders such as obesity and diabetes. Additionally, the compound may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the potential of AMOT-130 in these areas.

Synthesis Methods

The synthesis of AMOT-130 involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with ethyl chloroformate, followed by the addition of 7-methylheptanoic acid. The reaction is then heated to form the final product, which is purified using various techniques.

Scientific Research Applications

AMOT-130 has been used extensively in scientific research due to its ability to inhibit the activity of enzymes that are involved in various biochemical pathways. The compound has been shown to be effective in inhibiting the activity of acetyl-CoA carboxylase, which is involved in fatty acid biosynthesis. This inhibition can lead to a decrease in the production of lipids and triglycerides, which are associated with various diseases such as obesity and diabetes.

properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonyl-7-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-4-21-13(20)15(7-5-10(2)3,8-6-12(18)19)11-9-22-14(16)17-11/h9-10H,4-8H2,1-3H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWGYVHTJHKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)(CCC(=O)O)C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)-7-methyloctanoic acid

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